Sodium 1-octanesulfonate, also known as sodium octane-1-sulfonate, is a chemical compound with the molecular formula and a molecular weight of approximately 216.28 g/mol. It appears as a white powder or crystalline solid and is highly soluble in water . This compound is primarily used as an ion-pair reagent in high-performance liquid chromatography (HPLC) and has applications in biochemical research due to its ability to enhance the separation of organic compounds, particularly peptides and proteins .
In ion-pairing, the negatively charged sulfonate group of NaOS interacts with positively charged molecules, forming a neutral ion pair. This alters the molecule's polarity and affinity for the mobile and stationary phases in chromatography techniques like HPLC. This can improve separation and detection of specific molecules [].
Sodium 1-octanesulfonate exhibits biological activity primarily through its interactions with proteins and membranes. It has been shown to act as a surfactant, affecting membrane permeability and protein solubility. The compound's ability to stabilize proteins makes it useful in biochemical assays and protein purification processes. Additionally, it has been reported to have local anesthetic properties due to its interaction with nerve membranes, although further studies are needed to fully understand its pharmacological effects .
The synthesis of sodium 1-octanesulfonate typically involves the following steps:
Sodium 1-octanesulfonate has several key applications:
Research on sodium 1-octanesulfonate has focused on its interactions with biological membranes and proteins. Studies indicate that it can alter membrane fluidity and enhance protein solubility, which are critical factors in drug formulation and delivery systems. Its role as an ion-pairing agent also facilitates better resolution of analytes in chromatographic techniques .
Sodium 1-octanesulfonate shares structural similarities with other alkyl sulfonates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium dodecyl sulfate | Commonly used as a detergent; higher hydrophobicity | |
Sodium hexyl sulfonate | Shorter alkyl chain; less effective as an HPLC reagent | |
Sodium lauryl sulfate | Widely used in personal care products; strong surfactant properties |
Sodium 1-octanesulfonate's unique characteristics arise from its moderate hydrophobicity combined with effective ion-pairing capabilities, making it particularly valuable in analytical chemistry for separating complex mixtures while being less harsh than other sulfonates like sodium dodecyl sulfate.
Sodium 1-octanesulfonate belongs to the class of anionic surfactants, characterized by its dissociation in aqueous solution into an amphiphilic anion and a sodium cation [14]. The compound exhibits the fundamental structural features that define surfactant molecules: a hydrophilic sulfonate head group (-SO₃⁻Na⁺) and a hydrophobic octyl chain (C₈H₁₇) [1] [6]. This dual nature, known as amphiphilicity, forms the theoretical foundation for understanding surfactant behavior in aqueous systems [14].
The classification of sodium 1-octanesulfonate within anionic surfactant theory is based on several key parameters. The molecule possesses a linear aliphatic hydrocarbon chain with eight carbon atoms, coupled with a polar sulfonate group neutralized by a sodium counterion [16]. This structural arrangement places it within the primary alkane sulfonate category, which comprises surfactants with predominantly linear aliphatic hydrocarbon chains and polar sulfate or sulfonate groups [16].
According to the hydrophilic-lipophilic balance theory developed by Griffin, sodium 1-octanesulfonate exhibits a high hydrophilic-lipophilic balance value, typically exceeding 10, indicating its preference for water-soluble behavior and oil-in-water emulsion formation [17] [20]. The Davies method for calculating hydrophilic-lipophilic balance values assigns a group number of 38.7 to the sulfonate sodium salt functional group, significantly contributing to the overall hydrophilic character of the molecule [20].
Property | Value | Theoretical Basis |
---|---|---|
Surfactant Type | Anionic | Dissociation in water [14] |
Head Group | Sulfonate (-SO₃⁻Na⁺) | Ionic head group classification [6] |
Tail Group | Linear octyl chain | Hydrocarbon chain structure [16] |
Chain Length | C₈ | Alkyl chain carbon count [1] |
Hydrophilic-Lipophilic Balance Range | High (>10, water-soluble) | Griffin method calculation [20] |
Packing Parameter Range | P < 1/3 (spherical micelles) | Israelachvili packing theory [35] |
The theoretical classification also considers the molecular packing parameter, a concept developed by Israelachvili and colleagues to predict surfactant self-assembly behavior [35] [38]. For sodium 1-octanesulfonate, the packing parameter P = v₀/ae l₀, where v₀ represents the surfactant tail volume, l₀ is the tail length, and ae is the equilibrium area per molecule at the aggregate surface [35]. Given the octyl chain length and sulfonate head group characteristics, the packing parameter falls below 1/3, predicting spherical micelle formation [38].
The surface activity of sodium 1-octanesulfonate is governed by fundamental thermodynamic principles that describe the reduction of surface tension at air-water interfaces [4]. The Gibbs adsorption equation provides the theoretical framework for understanding this behavior, relating surface tension changes to surfactant concentration and surface excess concentration [4]. For ionic surfactants like sodium 1-octanesulfonate, the equation takes the form Γ = -C/(nRT) × (dγ/dC), where Γ represents surface concentration, C is bulk concentration, n is the degree of dissociation, and γ is surface tension [8].
The critical micelle concentration represents a fundamental parameter in surfactant theory, marking the concentration threshold above which micelle formation occurs spontaneously [21]. Theoretical models predict that the critical micelle concentration follows an exponential relationship with the free energy of micellization: critical micelle concentration = exp(-ΔG_mic/RT) [21]. For sodium 1-octanesulfonate, the eight-carbon alkyl chain length influences this thermodynamic parameter through hydrophobic interactions between the hydrocarbon chains and water molecules [31].
The molecular thermodynamic approach developed by Nagarajan and Ruckenstein provides a comprehensive theoretical framework for predicting surfactant behavior [31]. This model incorporates four key contributions to the free energy of aggregation: hydrophobic interactions between surfactant hydrocarbon chains and water, conformational effects associated with hydrocarbon-chain packing in the micellar core, curvature-dependent interfacial effects at the micellar core-water interface, and steric and electrostatic interactions between surfactant hydrophilic moieties [31] [48].
The Krafft point phenomenon represents another crucial theoretical concept for ionic surfactants [4]. This temperature-dependent solubility behavior occurs when the aqueous solubility increases dramatically within a narrow temperature range [4]. For sodium 1-octanesulfonate, the Krafft point behavior influences its practical applications and theoretical understanding of phase transitions in surfactant systems [4].
Theoretical models also address the dynamic aspects of surface activity through the concept of dynamic surface tension [8]. The adsorption kinetics of sodium 1-octanesulfonate at interfaces follow diffusion-controlled mechanisms, where the transport of surfactant molecules to the interface determines the rate of surface tension reduction [8]. The presence of electrolytes can significantly influence this behavior by screening electrostatic interactions between charged head groups [8].
The structure-function relationship framework for sodium 1-octanesulfonate establishes quantitative connections between molecular architecture and surfactant performance [33]. The eight-carbon alkyl chain length represents a critical structural parameter that influences both solubility and aggregation behavior [16]. Research demonstrates that within the alkyl sulfonate series, the most important parameter affecting properties is the varying length of the alkyl chain, with C₈ representing an intermediate chain length that balances hydrophobic and hydrophilic interactions [16].
The positioning of the sulfonate group at the terminal carbon creates a linear molecular geometry that facilitates efficient packing in micellar structures [12]. Molecular dynamics simulations reveal that the interface configuration of anionic surfactants like sodium 1-octanesulfonate adopts specific orientations where the hydrophobic tail stretches toward oil phases while the hydrophilic head group associates with the aqueous phase [12]. This structural arrangement is fundamental to understanding interfacial properties and emulsification behavior [12].
Quantitative structure-property relationship models provide systematic frameworks for correlating molecular descriptors with surfactant properties [33]. These models utilize various molecular descriptors, including topological indices, electronic properties, and geometric parameters, to predict critical micelle concentration, surface tension, and aggregation numbers [33] [39]. The sulfonate functional group contributes specific electronic characteristics that influence intermolecular interactions and self-assembly behavior [33].
The charge distribution within the molecule plays a crucial role in determining surfactant properties [12]. Density functional theory calculations reveal that the sulfonate group exhibits significant electron density localization, creating strong electrostatic interactions with counterions and water molecules [12]. This charge distribution affects the effective area occupied by the head group at interfaces, directly influencing the molecular packing parameter and aggregation behavior [35].
The relationship between chain length and aggregation number follows predictable patterns based on geometric constraints [39]. Artificial neural network models trained on surfactant databases demonstrate that molecular descriptors related to chain length, branching, and head group characteristics can accurately predict aggregation numbers for anionic surfactants [42]. For sodium 1-octanesulfonate, the linear octyl chain contributes to relatively small aggregation numbers compared to longer-chain homologs [42].
Computational modeling of sodium 1-octanesulfonate employs multiple theoretical approaches, each addressing different aspects of surfactant behavior [29]. Molecular dynamics simulations provide atomistic insights into micelle formation kinetics, revealing that surfactant aggregation occurs through a multi-step process involving initial cluster formation followed by growth into stable micellar structures [28]. These simulations demonstrate that the eight-carbon chain length of sodium 1-octanesulfonate promotes rapid equilibration compared to longer-chain surfactants [28].
The combined computer simulation and molecular thermodynamic modeling approach represents a powerful framework for predicting surfactant properties [11]. This methodology utilizes molecular dynamics simulations to obtain input parameters for molecular thermodynamic models, enabling quantitative predictions of critical micelle concentration, micelle shape, and size distributions [11]. For ionic surfactants, this approach successfully captures the influence of electrostatic interactions and hydrophobic effects on aggregation behavior [11].
Density functional theory calculations provide fundamental insights into electronic structure and intermolecular interactions [50] [51]. These quantum mechanical approaches optimize molecular geometries, calculate binding energies, and determine charge distributions that govern surfactant behavior [51]. For sodium 1-octanesulfonate, density functional theory studies reveal the electronic properties of the sulfonate head group and its interactions with water molecules through hydrogen bonding networks [51].
The Conductor-like Screening Model for Real Solvents represents an advanced computational approach for predicting thermodynamic properties in complex surfactant systems [53] [56]. This model utilizes screened charge density descriptors derived from quantum chemical calculations to predict partition coefficients, adsorption isotherms, and phase behavior [53]. Recent applications demonstrate that Conductor-like Screening Model descriptors provide superior accuracy in representing surfactant molecules compared to traditional molecular counting methods [53].
Modeling Method | Application to Surfactants | Key Parameters Predicted |
---|---|---|
Molecular Dynamics Simulations | Micelle formation kinetics, aggregation behavior [28] [29] | Aggregation numbers, surface tension, dynamics |
Density Functional Theory | Electronic properties, molecular geometry optimization [50] [51] | Charge distribution, binding energies |
Molecular Thermodynamic Theory | Critical micelle concentration prediction [31] [48] | Critical micelle concentration, micelle size distribution |
Conductor-like Screening Model | Partition coefficients, solvation properties [53] [56] | Thermodynamic properties |
Quantitative Structure-Property Relationships | Structure-activity relationships [33] [39] | Critical micelle concentration, surface tension correlations |
Artificial Neural Networks | Aggregation number prediction [39] [42] | Aggregation numbers |
Coarse-grained simulation approaches offer computational efficiency for studying large-scale surfactant systems [29]. The MARTINI force field, with appropriate modifications for ionic surfactants, enables simulation of micelle formation and phase transitions across extended time and length scales [29]. These simulations capture the essential physics of surfactant self-assembly while maintaining computational tractability for complex systems [29].
Physics-informed neural networks represent an emerging computational paradigm that integrates physical laws with machine learning algorithms [53]. These models incorporate adsorption isotherms and thermodynamic constraints directly into the neural network architecture, enabling accurate predictions of surfactant behavior across diverse conditions [53]. For sodium 1-octanesulfonate, such models can predict adsorption behavior on various solid surfaces by incorporating molecular features, testing conditions, and solid properties [53].
Irritant